molecular formula C5H11NO B1679364 N,N-Diethylformamide CAS No. 617-84-5

N,N-Diethylformamide

Cat. No.: B1679364
CAS No.: 617-84-5
M. Wt: 101.15 g/mol
InChI Key: SUAKHGWARZSWIH-UHFFFAOYSA-N
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Description

N,N-Diethylformamide (DEF, C₅H₁₁NO) is a polar aprotic solvent with a molecular weight of 101.15 g/mol and a boiling point of 177.5°C (450.7 K) . Its structure consists of a formamide backbone substituted with two ethyl groups, conferring distinct physicochemical properties. DEF is widely utilized in:

  • Solvothermal synthesis of metal-organic frameworks (MOFs): DEF serves as a solvent for growing millimeter-scale ZIF-8 single crystals due to its high boiling point and compatibility with metal precursors .
  • Organic synthesis: DEF acts as a reagent in Vilsmeier amidation reactions, yielding heterocyclic compounds like pyrazolo[3,4-d]pyrimidines .
  • Analytical chemistry: DEF is employed as an internal standard in copolymerization studies owing to its distinct ¹H NMR chemical shifts and thermal stability .
  • Environmental chemistry: DEF has been identified in Metasequoia litter, where it may influence seed germination dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylformamide can be synthesized through the reaction of diethylamine with methyl formate under atmospheric pressure. The reaction typically proceeds as follows: [ \text{HCOOCH}_3 + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{HCON(C}_2\text{H}_5\text{)}_2 + \text{CH}_3\text{OH} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but is optimized for large-scale production. This includes controlling the temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form N,N-diethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: this compound oxide.

    Reduction: N,N-Diethylamine.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties of N,N-Diethylformamide

  • Chemical Formula: C5_5H11_{11}NO
  • Molar Weight: 101.15 g/mol
  • Boiling Point: 178 °C
  • Flash Point: 69 °C
  • Density: 0.9057 g/cm³
  • Appearance: Clear, colorless liquid

Organic Synthesis

This compound is primarily used as a solvent in organic synthesis due to its polar nature and ability to dissolve a wide range of compounds.

Key Applications:

  • Synthesis of Metal-Organic Frameworks (MOFs): DEF serves as a solvent in the preparation of MOFs, which are materials with high surface areas used for gas storage and separation applications. For instance, Wu et al. demonstrated the use of DEF in synthesizing a flexible metal-organic framework that exhibited significant gas adsorption properties .
  • Quinazoline Derivatives: DEF is involved in the synthesis of quinazoline-2,4(1H,3H)-dione through the reaction with o-aminonitrile in the presence of zinc chloride . This reaction highlights DEF's role as a solvent that facilitates the formation of complex organic structures.

Materials Science

In materials science, this compound is utilized for its solvent properties in creating advanced materials.

Key Applications:

  • Porous Zinc Oxide Particles: DEF is used as a solvent in the preparation of porous cubic-shaped zinc oxide particles, which have applications in catalysis and photocatalysis .

Chemical Engineering

This compound's unique properties make it valuable in various chemical engineering processes.

Key Applications:

  • Multi-component Solvent Systems: DEF is part of multi-component solvent systems that are studied for molecular interactions. These systems are crucial for understanding solvation effects and reaction kinetics .

Toxicology and Safety Considerations

While DEF has numerous applications, it is also important to note its hepatotoxicity. Studies have shown that DEF undergoes metabolic oxidation primarily via cytochrome P450 enzymes, which could lead to cytotoxic effects at high concentrations . Proper safety measures should be taken when handling this compound.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Organic SynthesisSynthesis of Metal-Organic Frameworks
Preparation of Quinazoline Derivatives
Materials ScienceCreation of Porous Zinc Oxide Particles
Chemical EngineeringStudy of Multi-component Solvent Systems
ToxicologyHepatotoxicity Studies

Case Studies

  • Metal-Organic Frameworks: A study by Meng-Yao Chao highlighted the use of this compound in synthesizing a flexible metal-organic framework bearing unique ligand properties. The framework exhibited enhanced gas adsorption capabilities, making it suitable for hydrogen storage applications .
  • Solvent Properties: Research conducted by San-Jun Peng assessed the volumetric properties of binary mixtures involving this compound and xylenes at varying temperatures. The study provided insights into specific interactions between DEF and aromatic hydrocarbons, crucial for designing effective solvent systems in industrial processes .

Mechanism of Action

The mechanism by which N,N-Diethylformamide exerts its effects is primarily through its role as a solvent and reagent. It can stabilize reaction intermediates, facilitate the formation of transition states, and participate in the formation of various chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Physical and Chemical Properties

DEF is structurally analogous to other formamide derivatives, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) . Key comparative data are summarized below:

Property DEF DMF DMAc
Molecular Formula C₅H₁₁NO C₃H₇NO C₄H₉NO
Molecular Weight (g/mol) 101.15 73.09 87.12
Boiling Point (°C) 177.5 153 165
Vapor Pressure (kPa) 0.15 (at 25°C) 0.49 (at 25°C) 0.28 (at 25°C)
Polarity High High Moderate

Key Observations :

  • DEF’s higher boiling point compared to DMF (177.5°C vs. 153°C) makes it advantageous for high-temperature reactions, such as solvothermal MOF synthesis .
  • DMF’s lower molecular weight and higher vapor pressure contribute to its broader industrial use (e.g., pharmaceuticals, polymers), with a market size of ~$2 billion .

Reactivity in Chemical Reactions

Vilsmeier Amidation

In the synthesis of pyrazolo[3,4-d]pyrimidines, DEF demonstrated slightly lower reactivity (86% yield) compared to DMF (91%), attributed to steric hindrance from its ethyl groups. However, DEF outperformed bulkier analogs like N,N-di-n-butylformamide (81%) :

Entry Amide Solvent Yield (%)
1 N,N-Dimethylformamide (DMF) 91
2 N,N-Diethylformamide (DEF) 86
3 N,N-Diisopropylformamide 83

Implication : DEF balances reactivity and steric effects, making it suitable for reactions requiring moderate electrophilicity.

Solvent Selection Criteria :

  • DEF : Preferred for extended reaction times and controlled crystal growth.
  • DMF : Favored in rapid syntheses due to higher volatility and lower viscosity.

Toxicity and Environmental Impact

  • Toxicity : DMF is classified as hepatotoxic and teratogenic, necessitating strict workplace exposure limits. In contrast, DEF’s toxicity profile is less documented, though its structural similarity to DMF warrants caution .
  • Environmental Presence : DEF has been detected in plant litter, where it may inhibit seed germination in Metasequoia species .

Thermal and Spectroscopic Behavior

  • Thermal Stability : DEF’s higher boiling point and lower vapor pressure enhance its suitability for high-temperature applications compared to DMF .
  • Spectroscopic Differentiation : DEF’s C(=O)H signal in ¹H NMR (δ ~8.0 ppm) is well-separated from common solvent peaks, enabling its use as an internal standard .

Biological Activity

N,N-Diethylformamide (DEF) is an organic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, metabolism, and potential applications, supported by case studies and research findings.

This compound is a derivative of formamide with the chemical formula C5_5H11_11N. Its structure features two ethyl groups attached to the nitrogen atom, which influences its solubility and reactivity. DEF is often used as a solvent in organic synthesis and has been investigated for its role in various chemical reactions.

Biological Activity

Toxicological Studies
Research indicates that DEF exhibits hepatotoxicity, similar to its structural analogs, such as N,N-dimethylformamide (DMF). Studies have shown that DEF can induce liver damage in experimental models. For instance, a study on rats demonstrated increased serum levels of liver enzymes following exposure to DEF, indicating potential hepatotoxic effects .

Metabolism
The metabolism of DEF involves enzymatic processes that convert it into various metabolites. In particular, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of DEF. The primary metabolites include N-hydroxymethyl-N-diethylformamide and N-methylformamide, which have been linked to both therapeutic and toxic effects .

Case Studies

  • Hepatotoxicity in Animal Models
    A study conducted on Wistar rats revealed that administration of high doses of DEF resulted in significant liver enzyme elevation, indicative of hepatocyte injury. The study also noted the formation of reactive metabolites that could contribute to oxidative stress in liver tissues .
  • Effects on Cell Cultures
    In vitro studies using human liver cell lines showed that DEF exposure led to increased levels of reactive oxygen species (ROS), suggesting a mechanism for its cytotoxic effects. The study highlighted the potential for DEF to induce apoptosis in liver cells through oxidative stress pathways .

Comparative Analysis with Related Compounds

CompoundToxicity LevelPrimary MetabolitesMechanism of Action
This compound (DEF)ModerateN-Hydroxymethyl-N-diethylformamideHepatotoxicity via oxidative stress
N,N-Dimethylformamide (DMF)HighN-Hydroxymethyl-N-methylformamideHepatotoxicity and carcinogenicity
N-MethylformamideLow-Minimal toxicity observed

Applications in Research

Despite its toxicity concerns, DEF has been utilized in various research applications:

  • Solvent in Organic Synthesis : DEF serves as an effective solvent for reactions requiring polar aprotic conditions.
  • Chemical Reagent : It has been used as a reagent in formylation reactions, contributing to the synthesis of amides and other derivatives crucial for pharmaceutical development .

Q & A

Basic Research Questions

Q. What critical solvent properties make N,N-Diethylformamide (DEF) suitable for synthesizing Metal-Organic Frameworks (MOFs)?

DEF’s high boiling point (~177°C), polar aprotic nature, and moderate coordination ability enable controlled crystallization of MOFs. Its lower basicity compared to DMF reduces competitive coordination with metal ions, favoring ligand-directed assembly. For example, DEF was used to synthesize a 2D Zn-MOF with sql topology by coordinating Zn(II) ions with H2BDC linkers, achieving structural stability .

Q. How should DEF be handled to minimize laboratory hazards?

DEF requires storage in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and decomposition. Use PPE (nitrile gloves, goggles) and work in fume hoods due to its moderate volatility (vapor pressure ~0.3 mmHg at 20°C). Toxicity studies indicate DEF is less hepatotoxic than DMF but still requires exposure monitoring (TLV-TWA: 10 ppm) .

Q. What spectroscopic methods confirm DEF’s role in reaction mechanisms?

  • ¹H/¹³C NMR : Track DEF’s participation in intermediates (e.g., resonances at δ 2.8–3.2 ppm for CH₃ groups).
  • FT-IR : Identify C=O stretching (~1670 cm⁻¹) and N–C vibrations (~1100 cm⁻¹).
  • GC-MS : Detect DEF decomposition products (e.g., diethylamine) during high-temperature reactions .

Advanced Research Questions

Q. How can DEF optimize ligand-exchange efficiency in post-synthetic MOF modifications?

DEF’s low dielectric constant (ε ~36) enhances ligand-exchange kinetics in hydrophobic MOFs. A University of Michigan study compared DEF with 29 solvents, finding it outperformed DMF in retaining MOF-5 crystallinity during ligand substitution due to reduced solvent–framework competition. Optimal conditions: 60°C, DEF:MOF molar ratio 50:1, 24 hrs .

Q. What experimental strategies resolve contradictions in DEF’s catalytic activity across studies?

Contradictions often arise from trace water content (<300 ppm vs. >500 ppm) or residual amines. Mitigation steps:

  • Purity checks : Use Karl Fischer titration (water content) and GC-MS (amine quantification).
  • Pre-treatment : Distill DEF over molecular sieves (3Å) before use.
  • Control experiments : Compare DEF batches in identical reaction setups (e.g., Suzuki coupling yields varied by 15% due to impurities) .

Q. How does DEF influence reaction selectivity in multicomponent systems?

DEF’s solvating power (Hildebrand parameter δ ~12.1 MPa¹/²) stabilizes charged intermediates, favoring SN2 pathways. In a Pd-catalyzed cross-coupling, DEF increased regioselectivity (90:10 para:ortho) compared to DMF (75:25) by reducing ionic aggregation. Adjusting DEF:substrate ratios (2:1 to 5:1) further tunes selectivity .

Q. Methodological Guidance Tables

Table 1: DEF vs. Common Solvents in MOF Synthesis

PropertyDEFDMFNMP
Boiling Point (°C)177153202
Polarity (ET₃₀)0.3710.4040.355
Coordination StrengthModerateHighLow
Crystallinity Retention95%*70%*85%*
*Data from ligand-exchange studies .

Table 2: DEF Purity Specifications for Reproducible Reactions

ParameterAcceptable Range
Water Content≤300 ppm
Diethylamine≤10 ppm
Evaporation Residue≤10 mg/L
GC Purity≥99.9%
Based on industrial-grade standards .

Properties

IUPAC Name

N,N-diethylformamide
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InChI

InChI=1S/C5H11NO/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3
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InChI Key

SUAKHGWARZSWIH-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C=O
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID3020463
Record name Diethylformamide
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Molecular Weight

101.15 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name N,N-Diethylformamide
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CAS No.

617-84-5
Record name Diethylformamide
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Record name N,N-DIETHYLFORMAMIDE
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Record name Formamide, N,N-diethyl-
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Synthesis routes and methods

Procedure details

The reaction between monoethanolamine hydrochloride and thionylchloride is carried out in a molar ratio of 1:1.05 - 1.2, at 50° to 100°C. for 3 to 10 hours, in water-insoluble solvents such as benzene, toluene, xylene, monochlorobenzene, dichlorobenzene and 1,2-dichloroethane, and in the presence of a catalyst such as dimethylformamide, diethylformamide, N-methylpyrrolidone and pyridine to obtain 2-chloroethylamine hydrochloride with good purity. And, as a result of further investigation, the inventors have found that sulfur dioxide which is produced as a by-product in the course of the chlorination acts as a negative catalyst in the subsequent amidation, i.e. the reaction between the sulfonylhalide (II) and the resulting 2-chloroethyl-amine or salts thereof, and that the yield can be much increased by forcing sulfur dioxide to be removed.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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